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Compound Name: Gatifloxacin sesquihydrate

Cat. No.: B062382

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of gatifloxacin and levofloxacin in the treatment of
skin and soft tissue infections (SSTIs), focusing on clinical efficacy, safety, and microbiological
activity. The information is supported by data from a pivotal double-blind, multicenter,
randomized clinical trial and other relevant studies.

Clinical Efficacy

A head-to-head clinical trial evaluated the efficacy of once-daily oral gatifloxacin (400 mg)
against once-daily oral levofloxacin (500 mg) in adults with uncomplicated SSTIs for a duration
of 7 to 10 days.[1][2][3] The primary measures of efficacy were clinical cure rates and bacterial

eradication rates.

Table 1: Clinical Cure Rates in Uncomplicated SSTIs[1][2][3]

95% Confidence

. . Gatifloxacin (400 Levofloxacin (500
Patient Population . . Interval for the
mg once daily) mg once daily) .
Difference
Clinically Evaluable 91% (146/161) 84% (145/172) -2.0% to 15.2%
Microbiologically
93% (88/95) 88% (75/85) -6.5% to 16.8%

Evaluable
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Gatifloxacin demonstrated numerically higher cure rates, although the difference was not
statistically significant.[2][4] For specific types of uncomplicated SSTIs, gatifloxacin also
showed consistently high cure rates.[4]

Table 2: Clinical Cure Rates by Infection Type[4]

Infection Type Gatifloxacin Levofloxacin
Cellulitis 98% 83%
Wound Infection 95% 88%
Abscess 80% 78%

Microbiological Efficacy

Both fluoroquinolones exhibited high rates of bacterial eradication. The overall bacterial
eradication rate was 92% for both gatifloxacin and levofloxacin.[1][2][3]

Table 3: Bacterial Eradication Rates[2][5]

Gatifloxacin Eradication Levofloxacin Eradication
Pathogen Category
Rate Rate
All Pathogens 92% 92%
Gram-positive aerobes 91% 91%
Gram-negative aerobes 94% 93%

A key pathogen in SSTIs, Staphylococcus aureus (methicillin-susceptible), was effectively
eradicated by both treatments. Gatifloxacin eradicated 93% of these isolates, while levofloxacin
eradicated 91%.[1][2][3] In clinically evaluable patients with S. aureus infections, the clinical
cure rates were 96% for gatifloxacin and 87% for levofloxacin.[4][5]

In Vitro Activity

The in vitro activity of gatifloxacin and levofloxacin against common SSTI pathogens is a crucial
indicator of their potential efficacy. The minimum inhibitory concentration (MIC90), the
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concentration required to inhibit the growth of 90% of isolates, is a standard measure.

Table 4: In Vitro Susceptibility Data (MIC90 in mcg/mL)[6][7]

Organism Gatifloxacin Levofloxacin
Staphylococcus aureus 0.125 0.5
Streptococcus pyogenes <1 <2

Gatifloxacin and moxifloxacin have demonstrated lower MIC90 values against S. aureus
compared to levofloxacin, suggesting greater in vitro potency.[7] Both gatifloxacin and
levofloxacin show excellent activity against S. pyogenes.[6][7]

Pharmacokinetics and Pharmacodynamics

Both gatifloxacin and levofloxacin are well-absorbed orally, with a bioavailability of
approximately 90%.[6] They also demonstrate good penetration into skin blister fluid, an
important characteristic for treating SSTIs.[7][8]

The ratio of the area under the concentration-time curve to the MIC (AUC/MIC) is a key
pharmacodynamic parameter for fluoroquinolones, predicting clinical and bacteriological
efficacy. An AUC/MIC ratio of 2125 is often considered a target for optimal outcomes with some
fluoroquinolones, though targets can be pathogen and drug-specific.[6] One study predicted
AUC/MIC breakpoints for S. aureus to be 95 for gatifloxacin and 115 for levofloxacin.[6]

Safety and Tolerability

Both gatifloxacin and levofloxacin were generally well-tolerated in the comparative clinical trial.
[1][2][3] The majority of adverse events were mild to moderate in severity.[1][2][3]

Table 5: Common Drug-Related Adverse Events[4]
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Adverse Event

Gatifloxacin

Levofloxacin

Nausea

8%

8%

Diarrhea

6%

6%

Vaginitis

8%

4%

Headache

3%

5%

It is important to note that gatifloxacin has been associated with a higher risk of dysglycemia

(both hypoglycemia and hyperglycemia) compared to levofloxacin, particularly in elderly

hospitalized patients.[9]

Experimental Protocols

Pivotal Clinical Trial Methodology for Uncomplicated SSTIs[1][2][3][10]

o Study Design: A double-blind, multicenter, randomized controlled trial.

Patient Population: 410 adults (=18 years old) with uncomplicated SSTIs, such as cellulitis,

wound infections, abscesses, and impetigo.

Randomization and Blinding: Patients were randomly assigned to receive either gatifloxacin
or levofloxacin in a double-blind manner, meaning neither the patients nor the investigators
knew which treatment was being administered.

Treatment Regimen:

o Gatifloxacin group: 400 mg orally once daily for 7 to 10 days.
o Levofloxacin group: 500 mg orally once daily for 7 to 10 days.
Assessments: Patients were assessed at four time points:

o Before treatment (baseline)

o During treatment
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o End of treatment

o Post-treatment (follow-up)

» Efficacy Endpoints:

o Clinical Response: Assessed as cure, improvement, or failure based on the resolution of
signs and symptoms of infection.

o Bacteriological Response: Determined by the eradication, persistence, or presumed
eradication of the baseline pathogen(s) from cultures obtained from the infection site.

o Safety Endpoints: The incidence and severity of adverse events were monitored throughout
the study.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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